

A Technical Guide to Fmoc-Thr(TBDMS)-OH in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-Thr(TBDMS)-OH*

Cat. No.: *B557370*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of **Fmoc-Thr(TBDMS)-OH**, a protected amino acid derivative, in solid-phase peptide synthesis (SPPS). This document details its chemical properties, commercial availability, and provides a framework for its application in the synthesis of peptides for research and drug development.

Introduction to Fmoc-Thr(TBDMS)-OH

N- α -Fmoc-O-tert-butyldimethylsilyl-L-threonine, commonly abbreviated as **Fmoc-Thr(TBDMS)-OH**, is a key building block in Fmoc-based solid-phase peptide synthesis. The temporary fluorenylmethyloxycarbonyl (Fmoc) group protects the α -amino group, while the acid-labile tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl side chain of the threonine residue. This orthogonal protection strategy allows for the selective deprotection of the Fmoc group during chain elongation without affecting the TBDMS group, which is later removed during the final cleavage of the peptide from the solid support.

The TBDMS protecting group offers an alternative to the more commonly used tert-butyl (tBu) group for hydroxyl protection. The choice between these protecting groups can influence the solubility of the protected amino acid and the final deprotection conditions.

Commercial Suppliers and Physical Properties

Fmoc-Thr(TBDMS)-OH is commercially available from a variety of suppliers, ensuring a steady supply for research and manufacturing needs. The quality and purity of the reagent are critical for successful peptide synthesis.

Property	Value
CAS Number	146346-82-9
Molecular Formula	C ₂₅ H ₃₃ NO ₅ Si
Molecular Weight	455.62 g/mol
Appearance	White to off-white powder
Purity	Typically ≥96.0%
Storage Conditions	2-8°C, desiccated

A non-exhaustive list of commercial suppliers includes:

- Advanced ChemTech
- AAPTEC
- Santa Cruz Biotechnology
- Sigma-Aldrich
- Sunway Pharm Ltd

The Role of the TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) group is a silicon-based protecting group used for hydroxyl functionalities. In the context of Fmoc-SPPS, it offers several advantages:

- **Acid Lability:** The TBDMS group is readily cleaved under acidic conditions, typically during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. This allows for a one-pot deprotection and cleavage step.

- **Orthogonality:** It is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc group, ensuring the integrity of the side-chain protection during peptide chain elongation.
- **Alternative to tBu:** It provides an alternative to the commonly used tert-butyl (tBu) protecting group. While both are acid-labile, differences in their steric bulk and electronic properties can sometimes influence coupling efficiencies and the potential for side reactions, although direct comparative studies are not extensively published.

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of **Fmoc-Thr(TBDMS)-OH** into a peptide sequence using manual or automated Fmoc-SPPS. The specific quantities and reaction times may need to be optimized based on the peptide sequence, the resin, and the scale of the synthesis.

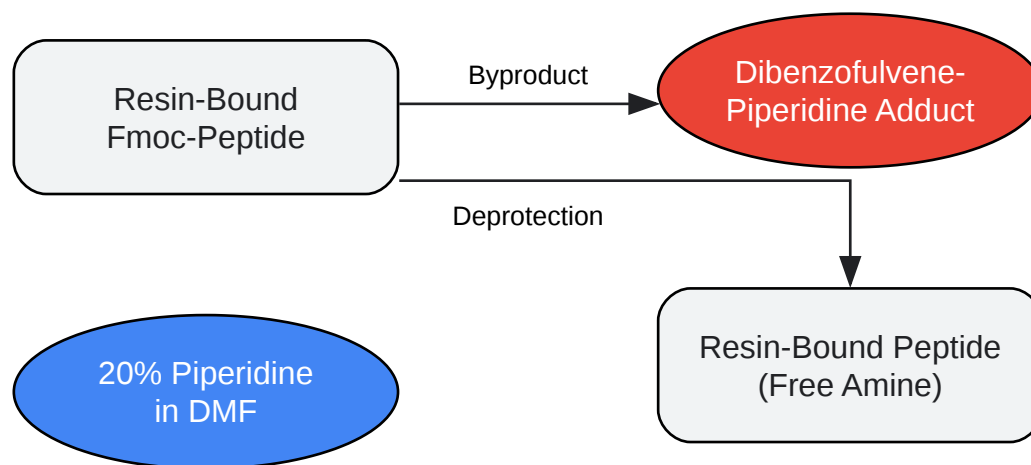
Resin Swelling and Preparation

- Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.

Fmoc Deprotection

- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.



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Figure 1. Fmoc deprotection workflow.

Amino Acid Coupling

- Dissolve **Fmoc-Thr(TBDMS)-OH** (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid), to the activation mixture.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
- Drain the coupling solution and wash the resin thoroughly with DMF.
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com